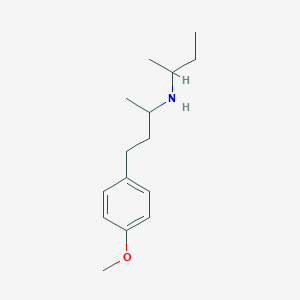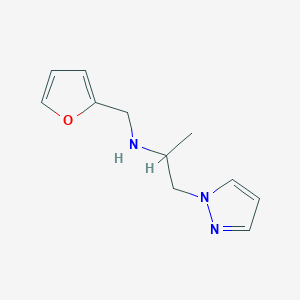
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine, also known as Pentedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has become increasingly popular in recent years due to its potent psychoactive effects. Pentedrone is a derivative of the popular cathinone drug, Mephedrone, and is often used as a substitute for it.
Wirkmechanismus
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron. This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn leads to increased stimulation of the postsynaptic neuron. This action is responsible for the potent psychoactive effects of N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine.
Biochemical and Physiological Effects:
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine has also been found to have a number of effects on the central nervous system, including increased alertness, euphoria, and increased sociability.
Vorteile Und Einschränkungen Für Laborexperimente
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a potent psychoactive effect, making it useful for studying the effects of dopamine reuptake inhibition. However, N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine also has a number of limitations. It is a designer drug, which means that its purity and potency can vary greatly, making it difficult to control for these factors in lab experiments. Additionally, N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine has a number of potential side effects, which can make it difficult to study its effects on the central nervous system.
Zukünftige Richtungen
There are a number of future directions for research on N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine. One area of research could focus on its potential as a treatment for depression and anxiety disorders. Another area of research could focus on developing more potent and selective dopamine reuptake inhibitors that could be used as treatments for a variety of psychiatric disorders. Additionally, research could focus on developing better methods for synthesizing N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine and other cathinone drugs, which could help to improve their purity and potency.
Synthesemethoden
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine is synthesized through the reaction of 4-methoxyphenylacetonitrile with 2-butanone in the presence of sodium hydroxide and ethanol. The resulting product is then reduced with sodium borohydride to yield N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, similar to other cathinone drugs. This action increases the levels of dopamine in the brain, leading to its potent psychoactive effects. N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine has also been studied for its potential as a treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-12(2)16-13(3)6-7-14-8-10-15(17-4)11-9-14/h8-13,16H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXKEDNWQUYYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)


![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)
![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)